N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide
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Overview
Description
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide is an organic compound that belongs to the class of thiophene derivatives This compound is characterized by the presence of a thiophene ring, a chlorinated phenyl group, and a trifluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with sulfurizing agents such as phosphorus pentasulfide (P4S10).
Introduction of the Chlorinated Phenyl Group: The chlorinated phenyl group can be introduced through a Friedel-Crafts acylation reaction, where a chlorinated benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst.
Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using a trifluoromethylation reaction, which involves the use of reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems and advanced purification techniques, such as chromatography and recrystallization, can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiol derivatives
Substitution: Substituted phenyl derivatives
Scientific Research Applications
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and anticancer properties.
Material Science: The compound’s unique electronic properties make it a candidate for use in organic semiconductors and organic light-emitting diodes (OLEDs).
Mechanism of Action
The mechanism of action of N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes or receptors involved in inflammatory pathways, leading to the inhibition of pro-inflammatory mediators.
Pathways Involved: It may modulate signaling pathways such as the NF-κB pathway, which plays a crucial role in the regulation of immune responses and inflammation.
Comparison with Similar Compounds
Similar Compounds
N-[4-chloro-2-(trifluoromethyl)phenyl]-2-furamide: Similar structure with a furan ring instead of a thiophene ring.
4-chloro-2-(trifluoromethyl)aniline: Contains a similar chlorinated phenyl group and trifluoromethyl group but lacks the thiophene ring.
Regorafenib: A compound with a similar chlorinated phenyl group and trifluoromethyl group, used as an anticancer agent.
Uniqueness
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide is unique due to the presence of the thiophene ring, which imparts distinct electronic properties and potential biological activities compared to its analogs. The combination of the chlorinated phenyl group and trifluoromethyl group further enhances its chemical stability and reactivity .
Properties
IUPAC Name |
N-[4-chloro-2-(trifluoromethyl)phenyl]thiophene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7ClF3NOS/c13-7-3-4-9(8(6-7)12(14,15)16)17-11(18)10-2-1-5-19-10/h1-6H,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GVSPNNWJLIDZNC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C(=O)NC2=C(C=C(C=C2)Cl)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7ClF3NOS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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